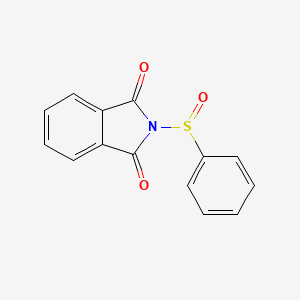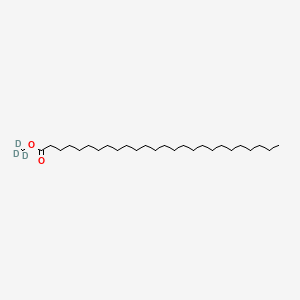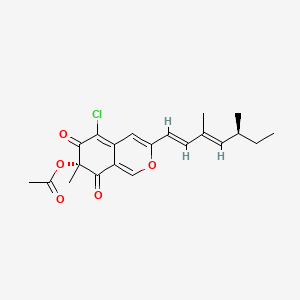
7-epi-Sclerotiorin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-epi-Sclerotiorin is a metabolite belonging to the azaphilone class of fungal secondary metabolites. Azaphilones are known for their diverse biological activities and unique chemical structures. This compound is particularly notable for its antifungal, antibacterial, and cytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-epi-Sclerotiorin involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the azaphilone core, followed by various functional group modifications to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound is often achieved through fermentation processes using fungal strains such as Penicillium sclerotiorum. The fermentation conditions, including the choice of medium, temperature, pH, and aeration, are optimized to maximize the yield of the compound. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-epi-Sclerotiorin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit enhanced or altered biological activities .
Scientific Research Applications
7-epi-Sclerotiorin has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of azaphilones.
Biology: Its antifungal and antibacterial properties make it a valuable tool for studying microbial interactions and developing new antimicrobial agents.
Medicine: The cytotoxic properties of this compound are being explored for potential use in cancer therapy.
Industry: It is used in the development of antifouling agents and other industrial applications
Mechanism of Action
The mechanism of action of 7-epi-Sclerotiorin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, disrupt cell membranes, and interfere with cellular processes such as DNA replication and protein synthesis. These actions contribute to its antifungal, antibacterial, and cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Sclerotiorin: A closely related compound with similar biological activities but differing in its chemical structure.
Isochromophilone VI: Another azaphilone with comparable antifungal and antibacterial properties.
Ochrephilone: Known for its antimicrobial activity and structural similarity to 7-epi-Sclerotiorin
Uniqueness
This compound stands out due to its unique structural features, such as the specific arrangement of functional groups and the presence of a chlorine atom. These features contribute to its distinct biological activities and make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H23ClO5 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
[(7S)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate |
InChI |
InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21-/m0/s1 |
InChI Key |
SWJLTKXURNHVHE-SGAXEVNMSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@@](C(=O)C2=CO1)(C)OC(=O)C)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


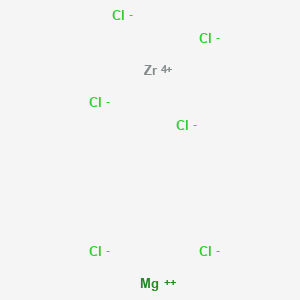

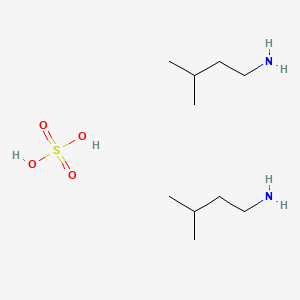
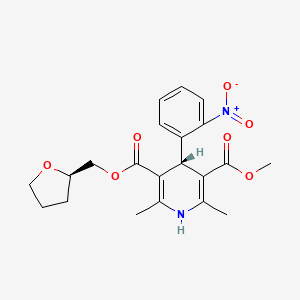
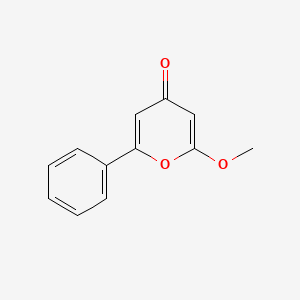
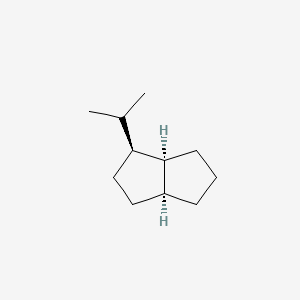
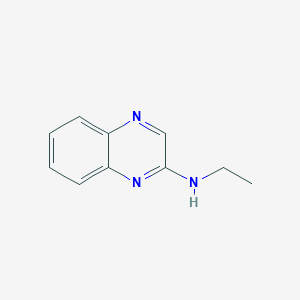
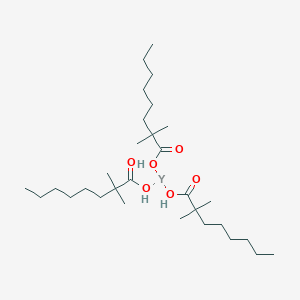
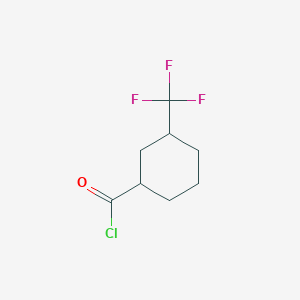
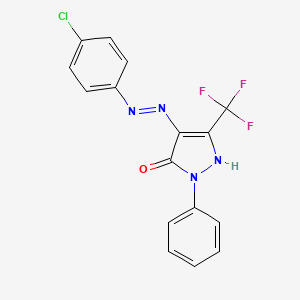
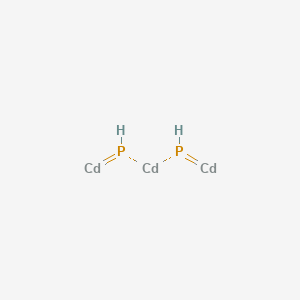
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
